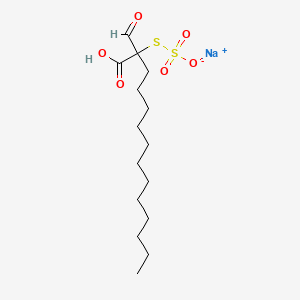
Sodium C-dodecyl (2-(sulphonatothio)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethylformamide , is a widely used organic compound with the formula C3H7NO . It is a colorless, high-boiling liquid that is miscible with water and most organic solvents. This compound is primarily used as a solvent in the chemical industry due to its ability to dissolve a wide range of compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Dimethylformamide is typically synthesized by the reaction of dimethylamine with carbon monoxide in the presence of a catalyst such as sodium methoxide . The reaction is carried out under high pressure and temperature conditions to yield the desired product.
Industrial Production Methods
In industrial settings, N,N-Dimethylformamide is produced through the reaction of dimethylamine with carbon monoxide in the presence of a sodium methoxide catalyst. This method is preferred due to its efficiency and high yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethylformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form and .
Reduction: It can be reduced to form and .
Substitution: It can undergo substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Common reducing agents include and .
Substitution: Common nucleophiles include , , and .
Major Products Formed
Oxidation: Dimethylamine and carbon dioxide.
Reduction: Dimethylamine and formic acid.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-Dimethylformamide is used in a wide range of scientific research applications, including:
Chemistry: As a solvent for chemical reactions and in the synthesis of various organic compounds.
Biology: As a solvent for biological assays and in the extraction of biological molecules.
Medicine: As a solvent for pharmaceutical formulations and in drug delivery systems.
Industry: As a solvent in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
N,N-Dimethylformamide exerts its effects primarily through its ability to act as a solvent. It can dissolve a wide range of compounds, facilitating chemical reactions and the extraction of biological molecules. Its molecular targets and pathways involve interactions with various organic and inorganic compounds, enhancing their solubility and reactivity.
Comparación Con Compuestos Similares
N,N-Dimethylformamide is similar to other organic solvents such as dimethyl sulfoxide and acetone . it is unique in its ability to dissolve a wider range of compounds and its high boiling point, making it suitable for high-temperature reactions. Similar compounds include:
Dimethyl sulfoxide (DMSO): Another polar aprotic solvent with similar properties but a lower boiling point.
Acetone: A common solvent with a lower boiling point and different solubility properties.
Propiedades
Número CAS |
85006-00-4 |
|---|---|
Fórmula molecular |
C15H27NaO6S2 |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
sodium;2-formyl-1-hydroxy-1-oxo-2-sulfonatosulfanyltetradecane |
InChI |
InChI=1S/C15H28O6S2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-16,14(17)18)22-23(19,20)21;/h13H,2-12H2,1H3,(H,17,18)(H,19,20,21);/q;+1/p-1 |
Clave InChI |
KXVWTGQSNIBLRZ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCC(C=O)(C(=O)O)SS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















